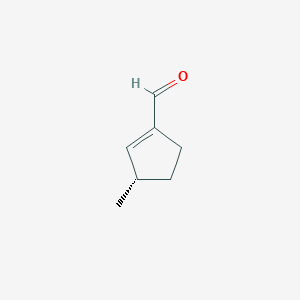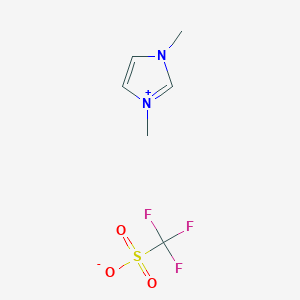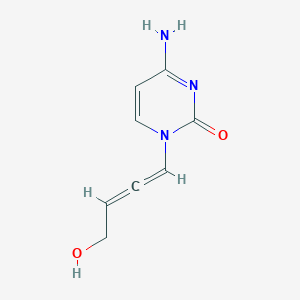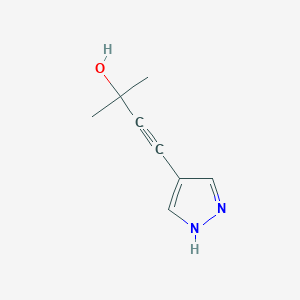
2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol” is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is used in research .
Molecular Structure Analysis
The molecular structure of “2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol” consists of a pyrazole ring attached to a but-3-yn-2-ol group. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms .Physical And Chemical Properties Analysis
“2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol” has a density of 1.2±0.1 g/cm3, a boiling point of 333.3±22.0 °C at 760 mmHg, and a flash point of 155.4±22.3 °C .Aplicaciones Científicas De Investigación
Cancer Research: CDK2 Inhibition
One of the promising applications of pyrazole derivatives is in the development of cyclin-dependent kinase 2 (CDK2) inhibitors . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, and its inhibition is a potential strategy for cancer treatment . Pyrazole derivatives have shown potent inhibitory activity against CDK2, making them valuable for designing anticancer agents.
Antimicrobial Agents: Tuberculosis Treatment
Pyrazole compounds have been investigated for their potential as anti-tubercular agents. By combining in silico design and synthesis, researchers have developed novel compounds that show promise in the treatment of tuberculosis . This application is significant given the global health challenge posed by tuberculosis.
Enzyme Inhibitors: Biological Evaluation
The pyrazole moiety is often incorporated into molecules designed to inhibit specific enzymes. Such inhibitors can be used to study enzyme function and regulation or as lead compounds for drug development. The evaluation of these inhibitors can lead to the discovery of new therapeutic agents .
Molecular Docking Studies: Antimicrobial Potential
In silico molecular docking studies are conducted to predict the interaction between pyrazole derivatives and target proteins. These studies help in identifying potential antimicrobial agents by evaluating the binding efficiency of the compounds .
Drug Design: Bioisosteric Replacement
Pyrazole derivatives are used in drug design through bioisosteric replacement, where a portion of a lead compound is replaced with a pyrazole group to enhance biological activity or reduce toxicity . This approach has been utilized to create more potent and selective CDK2 inhibitors.
Chemical Synthesis: Building Blocks
Pyrazole derivatives serve as versatile building blocks in organic synthesis. They can be used to construct complex molecules with potential applications in various fields, including pharmaceuticals and materials science .
Direcciones Futuras
The future directions for “2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol” could involve further exploration of its potential biological activities and applications in various fields. As a pyrazole derivative, it may have potential in drug development given the wide range of biological activities exhibited by other pyrazole compounds .
Propiedades
IUPAC Name |
2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-8(2,11)4-3-7-5-9-10-6-7/h5-6,11H,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIKJLUCMCPTKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CNN=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B40877.png)
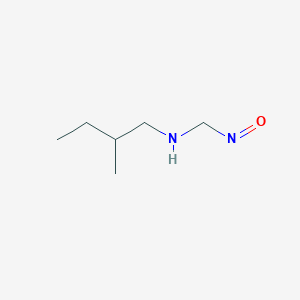
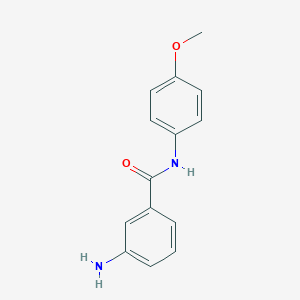

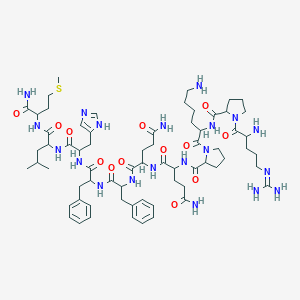
![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one](/img/structure/B40885.png)
